N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
Properties
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3/c1-31-18-4-2-3-15(11-18)20-7-8-23(30)28(27-20)14-22(29)25-10-9-16-13-26-21-6-5-17(24)12-19(16)21/h2-8,11-13,26H,9-10,14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFBCRYFHWSCLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: Chlorination of the indole ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized by cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Coupling Reactions: The final step involves coupling the indole and pyridazinone intermediates through an acylation reaction using reagents like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. The indole moiety may interact with serotonin receptors, while the pyridazinone ring could inhibit certain enzymes. These interactions lead to modulation of cellular pathways and biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally or functionally related compounds, supported by data from pharmacological and synthetic studies:
Table 1: Structural and Functional Comparison
| Compound Name | Key Structural Features | Molecular Weight (g/mol) | Biological Activity | Key Differences |
|---|---|---|---|---|
| Target Compound N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide |
5-chloroindole, 3-methoxyphenyl-pyridazinone, ethyl-acetamide linker | ~450 (estimated) | Hypothesized anti-inflammatory/anticancer activity via dual indole-pyridazinone synergy | Unique chloro-methoxy combination; enhanced lipophilicity vs. methoxy analogs . |
| N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide | 5-methoxyindole, 3-methoxyphenyl-pyridazinone | 358.17 | Anti-inflammatory (COX-2 inhibition) | Methoxy at indole 5-position reduces lipophilicity; lower metabolic stability vs. chloro analog. |
| N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide | 6-fluoroindole, furan-pyridazinone | ~370 (estimated) | Anticancer (topoisomerase inhibition) | Fluorine enhances electronegativity; furan substitution alters ring reactivity vs. methoxyphenyl. |
| N-(3-chloro-4-methoxyphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Dichlorophenyl-pyridazinone | 424.34 | Antimicrobial (Gram-positive bacteria) | Dichlorophenyl group increases steric hindrance; lacks indole moiety, reducing CNS penetration. |
| Melatonin | 5-methoxyindole, ethylamide side chain | 232.28 | Sleep regulation (MT1/MT2 receptor agonism) | Simpler structure; absence of pyridazinone limits multitarget activity. |
Key Insights:
Substituent Effects: Chloro vs. Methoxy: The 5-chloro group in the target compound increases metabolic stability and membrane permeability compared to 5-methoxyindole derivatives, as observed in cytotoxicity assays . Aromatic Moieties: The 3-methoxyphenyl group on pyridazinone enhances π-π stacking with enzyme active sites (e.g., COX-2) compared to furan or thiophene analogs .
Biological Activity Trends: Compounds with indole-pyridazinone hybrids (e.g., target compound) show broader activity spectra (e.g., anti-inflammatory + anticancer) than simpler indoles (e.g., melatonin) or pyridazinones . Fluorine or Chlorine at indole positions improves target selectivity but may increase hepatotoxicity risks in preclinical models .
Synthetic Challenges: The target compound’s synthesis requires precise control during amide coupling and pyridazinone ring formation, with yields (~45%) lower than methoxy analogs (~60%) due to chloro-substituent reactivity .
Biological Activity
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
The molecular formula of the compound is , with a molecular weight of approximately 347.8 g/mol. The structure features an indole moiety, which is known for its role in various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H18ClN3O3 |
| Molecular Weight | 347.8 g/mol |
| LogP | 4.0134 |
| Polar Surface Area | 34.364 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly receptors involved in signaling pathways related to cancer and inflammation:
- Receptor Binding : The compound shows a high affinity for serotonin receptors (5-HT), which are implicated in mood regulation and other physiological processes.
- Cellular Effects : It influences cellular functions through modulation of inflammatory responses and cell proliferation, often leading to apoptosis in cancer cells .
Anticancer Activity
Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. For example:
- In Vitro Studies : Similar indole derivatives have shown significant inhibition of breast cancer cell growth by inducing cell cycle arrest and apoptosis .
- Mechanistic Insights : The compound increases the levels of pro-apoptotic proteins such as caspase-3 and Bax while decreasing anti-apoptotic proteins like Bcl2 .
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This suggests its usefulness in treating conditions characterized by chronic inflammation.
Antimicrobial Activity
Preliminary studies indicate that this compound possesses antimicrobial properties against specific bacterial strains. Its potential as an antibiotic candidate warrants further exploration .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound:
- Antiproliferative Effects : A study evaluated the effects of related indole derivatives on various cancer cell lines, revealing IC50 values as low as 9.5 nM against EGFR T790M mutations, indicating strong anticancer potential .
- Cytotoxicity Assessment : The cytotoxic effects were measured using MTT assays, showing significant growth inhibition in treated cells compared to controls.
- Inflammatory Response Modulation : In vitro experiments demonstrated that treatment with the compound led to decreased levels of TNF-alpha and IL-6 in activated macrophages, highlighting its anti-inflammatory potential .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide, and how can purity be ensured?
- Methodology : Multi-step organic synthesis is required, typically involving:
- Step 1 : Formation of the indole-ethylamine moiety via Friedel-Crafts alkylation or substitution reactions under controlled temperature (60–80°C) and anhydrous conditions .
- Step 2 : Coupling of the pyridazinone core using nucleophilic acyl substitution, with reagents like chloroacetyl chloride in the presence of triethylamine .
- Step 3 : Final purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from polar aprotic solvents (e.g., DMSO) .
- Quality Control : Purity (>95%) is verified via HPLC (C18 column, gradient elution) and NMR (1H/13C) to confirm absence of regioisomers or unreacted intermediates .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Techniques :
- NMR Spectroscopy : Assign peaks for the indole NH (~12 ppm), pyridazinone carbonyl (~170 ppm in 13C), and methoxyphenyl protons (~3.8 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns to validate the acetamide linkage .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (if single crystals are obtainable) .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility :
- Highly soluble in DMSO (>50 mg/mL) and moderately in ethanol (<10 mg/mL). Avoid aqueous buffers due to limited solubility .
- Stability :
- Stable at −20°C for >6 months in inert atmospheres. Degrades at pH <5 or >9, forming hydrolyzed byproducts (monitored via TLC) .
Advanced Research Questions
Q. What strategies are recommended for investigating the compound’s mechanism of action in biological systems?
- In Vitro Assays :
- Screen against kinase/enzyme panels (e.g., tyrosine kinases, cyclooxygenases) using fluorescence polarization or SPR to measure binding affinity (Kd) .
- Perform cellular assays (e.g., apoptosis via Annexin V staining) to correlate structure-activity relationships (SAR) with substituent effects (e.g., chloro vs. methoxy groups) .
- Target Identification : Use pull-down assays with biotinylated analogs and streptavidin beads, followed by LC-MS/MS proteomics .
Q. How can researchers resolve contradictions in reported bioactivity data across structural analogs?
- Case Study : Compare the target compound with analogs like N-(5-chloro-2-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide :
- Key Variables : Substituent electronic effects (e.g., chloro vs. methyl), steric hindrance at the indole C3 position, and pyridazinone ring planarity.
- Approach : Perform DFT calculations (e.g., HOMO-LUMO gaps) to predict reactivity and validate with IC50 data from dose-response curves .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Pharmacokinetics :
- Administer via intraperitoneal injection (5–20 mg/kg) in rodents. Measure plasma half-life (t1/2) using LC-MS/MS and assess metabolite formation (e.g., glucuronidation) .
- Toxicity :
- Conduct acute toxicity studies (OECD 423) with histopathological analysis of liver/kidney tissues. Monitor for off-target effects via serum ALT/AST levels .
Q. How can structure-activity relationship (SAR) studies be designed to optimize potency?
- SAR Variables :
- Indole Substituents : Replace 5-chloro with electron-withdrawing groups (e.g., nitro) to enhance target binding .
- Pyridazinone Modifications : Introduce fluorinated phenyl rings to improve metabolic stability .
- Experimental Design : Synthesize 10–15 analogs using parallel synthesis, then rank via PCA (Principal Component Analysis) of bioactivity and ADME data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
